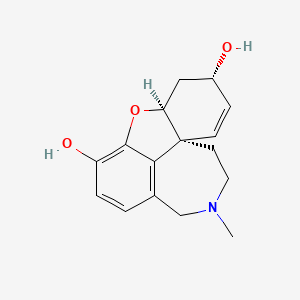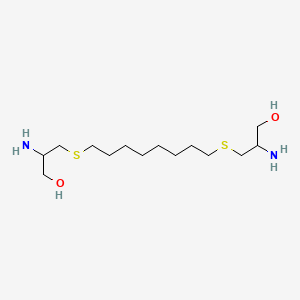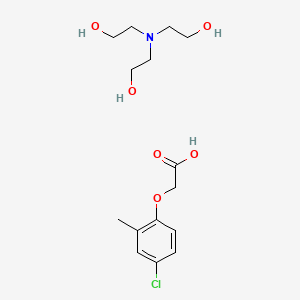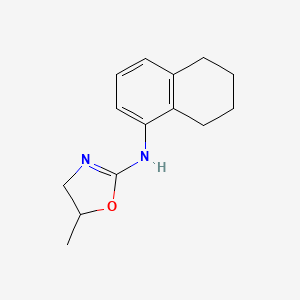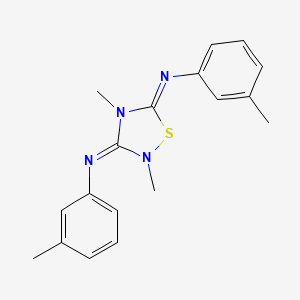
Ortho-fluoroethamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ortho-fluoroethamphetamine is a synthetic stimulant belonging to the amphetamine class. It is characterized by the presence of a fluorine atom at the ortho position of the phenyl ring. This compound is known for its psychoactive properties and has been studied for its effects on the central nervous system. It acts as a releasing agent for monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ortho-fluoroethamphetamine typically involves the introduction of a fluorine atom into the phenyl ring of ethamphetamine. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the ortho position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: Ortho-fluoroethamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ortho-fluoroacetophenone or ortho-fluorobenzoic acid.
Reduction: Formation of ortho-fluoroethanol or ortho-fluoroethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ortho-fluoroethamphetamine has been studied extensively in various fields:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the reactivity and stability of amphetamines.
Biology: Investigated for its effects on neurotransmitter release and uptake in neuronal cells.
Medicine: Explored for potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new psychoactive substances and as a reference standard in forensic toxicology.
Mechanism of Action
Ortho-fluoroethamphetamine exerts its effects by acting as a releasing agent for monoamine neurotransmitters. It increases the release of norepinephrine, dopamine, and serotonin from presynaptic neurons into the synaptic cleft. This leads to enhanced stimulation of postsynaptic receptors, resulting in increased alertness, euphoria, and other psychoactive effects. The compound’s mechanism involves interaction with vesicular monoamine transporters and inhibition of monoamine oxidase enzymes.
Comparison with Similar Compounds
- 2-Fluoroamphetamine
- 3-Fluoroamphetamine
- 4-Fluoroamphetamine
- 2-Fluoromethamphetamine
- 3-Fluoromethamphetamine
- 4-Fluoromethamphetamine
Comparison: Ortho-fluoroethamphetamine is unique due to the specific position of the fluorine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s pharmacological properties, including its potency, selectivity for neurotransmitter release, and metabolic stability. Compared to its meta and para isomers, this compound may exhibit different binding affinities and efficacy in releasing monoamines, making it a distinct compound in the amphetamine class.
Properties
CAS No. |
3823-29-8 |
|---|---|
Molecular Formula |
C11H16FN |
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-ethyl-1-(2-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-3-13-9(2)8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
NIWYLNFSJJLYHU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





